![molecular formula C9H6F4O3S B13027496 7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide](/img/structure/B13027496.png)
7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of fluorine and trifluoromethyl groups, which impart unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring structure through cyclization reactions. This can be achieved using appropriate starting materials such as substituted anilines and sulfur sources under controlled conditions.
Introduction of Fluorine and Trifluoromethyl Groups: The introduction of fluorine and trifluoromethyl groups is achieved through electrophilic fluorination and trifluoromethylation reactions. These reactions often require the use of specialized reagents such as Selectfluor and trifluoromethyl iodide, along with catalysts to facilitate the reactions.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide form using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted benzothiadiazine derivatives
Applications De Recherche Scientifique
7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Agrochemicals: It is explored as a potential pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials, such as fluorinated polymers and coatings.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mécanisme D'action
The mechanism of action of 7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can target enzymes, receptors, and ion channels, modulating their activity. For example, it may inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: A structurally related compound with similar biological activities, such as antimicrobial and antihypertensive properties.
4H-1,2,4-Benzothiadiazine-1,1-dioxides: These compounds are evaluated as KATP channel activators and have applications in treating diabetes and cardiovascular diseases.
Uniqueness
7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide stands out due to the presence of fluorine and trifluoromethyl groups, which enhance its chemical stability, lipophilicity, and biological activity. These unique features make it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C9H6F4O3S |
|---|---|
Poids moléculaire |
270.20 g/mol |
Nom IUPAC |
7-fluoro-1,1-dioxo-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H6F4O3S/c10-7-5(9(11,12)13)2-1-4-6(14)3-17(15,16)8(4)7/h1-2,6,14H,3H2 |
Clé InChI |
XMEVTHHLYFLYLO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(S1(=O)=O)C(=C(C=C2)C(F)(F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


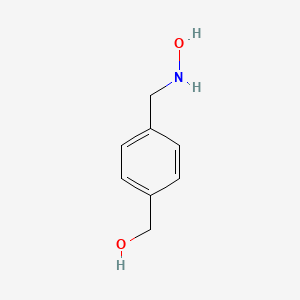
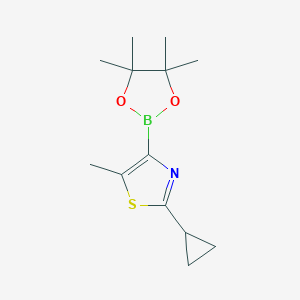
![N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B13027437.png)
![Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate](/img/structure/B13027441.png)
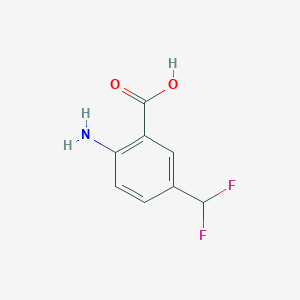
![[(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate](/img/structure/B13027446.png)

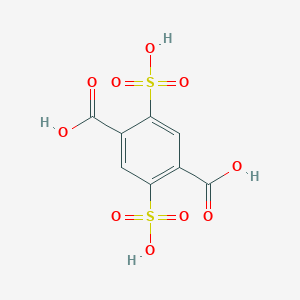
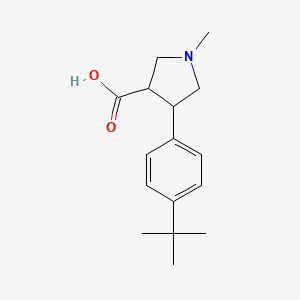
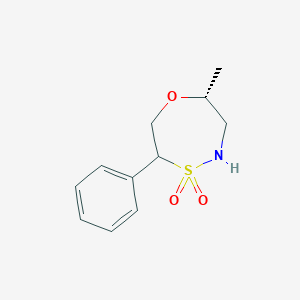
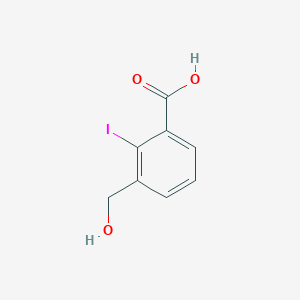
![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine](/img/structure/B13027491.png)

![4-[2,2-difluoro-4,6,10-trimethyl-12-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]phenol](/img/structure/B13027506.png)
